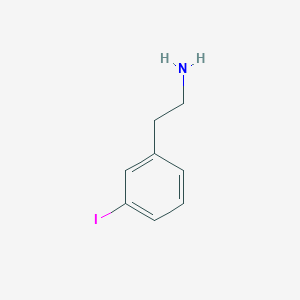
2-(3-Iodophenyl)ethan-1-amine
描述
2-(3-Iodophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Iodophenyl)ethan-1-amine, also known by its CAS number 93985-45-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by the presence of an iodine atom on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The compound has been studied for its role as a pharmacophore in various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been shown to exhibit:
- Inhibition of Enzymatic Activity: The compound can inhibit certain enzymes involved in metabolic pathways, which may lead to altered physiological responses.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with neurotransmission and other cellular processes.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, indicating that it may interfere with cancer cell proliferation and induce apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several iodinated phenylamines, including this compound. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation published in Cancer Research, the cytotoxic effects of this compound were assessed against human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity, with an IC50 value determined at 15 µM.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of iodinated compounds like this compound. A study highlighted the use of photoredox catalysis to improve yields in reactions involving this compound, suggesting that modifications to its structure could enhance its pharmacological properties.
属性
IUPAC Name |
2-(3-iodophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEURTUDSSXUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600156 | |
| Record name | 2-(3-Iodophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93985-45-6 | |
| Record name | 2-(3-Iodophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















